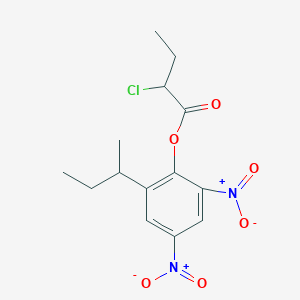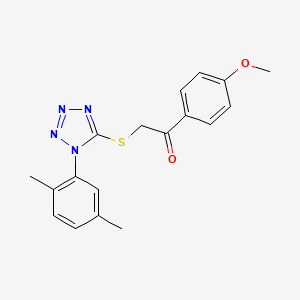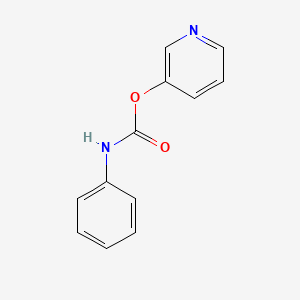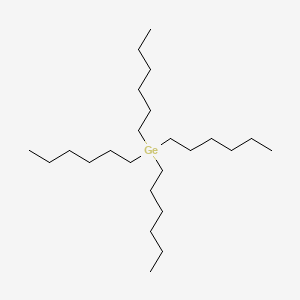![molecular formula C14H15N3O5S B11964159 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 61902-15-6](/img/structure/B11964159.png)
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a chemical compound with the molecular formula C14H15N3O5S It is a derivative of benzenesulfonamide, characterized by the presence of an ethoxyphenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- typically involves the following steps:
Amination: The ethoxyphenyl group is introduced through an amination reaction, where an ethoxyphenylamine is reacted with the nitrobenzenesulfonamide under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Oxidation: Formation of 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in research to understand its effects on cellular processes, including apoptosis and cell proliferation.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its catalytic activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-: Similar structure with additional methyl groups on the amine.
Uniqueness
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and nitro groups allows for targeted interactions with biological molecules, making it a valuable compound for medicinal research .
Properties
CAS No. |
61902-15-6 |
|---|---|
Molecular Formula |
C14H15N3O5S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21) |
InChI Key |
VNBLMPPORJRWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)

![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)



